molecular formula C10H12ClF2N B1423285 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-74-2

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1423285
CAS No.: 1354961-74-2
M. Wt: 219.66 g/mol
InChI Key: WTYJHKPVOGTJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2) is a small molecule building block of high interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a saturated four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates . The molecular formula is C10H12ClF2N, with a molecular weight of 219.66 g/mol . The structure incorporates a 2,6-difluorobenzyl group attached to the azetidine nitrogen, a motif that can influence molecular conformation and binding affinity through steric and electronic effects . Researchers utilize this compound as a versatile synthetic intermediate, particularly for constructing more complex molecules via further functionalization of the azetidine ring. Its primary research value lies in the development of novel bioactive compounds, where it serves as a key scaffold. The SMILES notation is FC1=C(CC2CNC2)C(F)=CC=C1.[H]Cl and the InChIKey is MSJRWRPIDVGOMR-UHFFFAOYSA-N . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYJHKPVOGTJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and substitution reactions .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block : Used as a precursor in the synthesis of more complex organic molecules.
  • Reagent : Serves as a reagent in various organic reactions due to its functional group properties.

2. Biology:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents.
  • Cancer Research : Investigated for its ability to modulate proteins associated with cancer progression and neurodegenerative diseases .

3. Medicine:

  • Therapeutic Agent : Ongoing research explores its potential as a treatment for various diseases, particularly in oncology and neurology .

4. Material Science:

  • New Materials Development : Utilized in creating new materials due to its unique chemical properties, which may enhance material performance in specific applications.

Case Studies

1. Study on Microtubule Dynamics

  • A study evaluated structurally similar compounds' ability to prevent microtubule collapse associated with tau pathology. Findings suggest that compounds like this compound may improve microtubule stability in neurodegenerative models.

2. Antimicrobial Activity Assessment

  • Preliminary assessments indicated potential antimicrobial properties against Gram-positive bacteria, warranting further exploration into its application as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Pyrrolidine/Piperazine Derivatives
  • Molecular formula: C₁₀H₁₂ClF₂N (similar to the target compound). Purity: 95% . Applications: Used as a chiral building block in drug discovery.
  • 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)but-2-en-1-yl]piperazine (RA[4,5]) :

    • Piperazine core with extended hydrophobic substituents.
    • Higher molecular weight (423.0 g/mol ) and purity (95%) compared to the target compound .
Substituent Variations
  • 3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride :
    • Differs by a hydroxyl group (-OH) at the azetidine 3-position instead of a methyl group.
    • Priced at €174/100 mg , indicating higher synthesis complexity .
Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Purity (%) Price (Availability)
3-[(2,6-Difluorophenyl)methyl]azetidine HCl Azetidine C₁₀H₁₂ClF₂N 219.66 N/A Discontinued
3-(2,6-Difluorophenyl)pyrrolidine HCl Pyrrolidine C₁₀H₁₂ClF₂N ~219.6 (estimated) 95 €263/1g
RA[4,5] (Piperazine derivative) Piperazine C₂₄H₂₃F₂N₃O 423.0 95 Not commercialized
3-Fluoro Deschloroketamine HCl Cyclohexanone C₁₃H₁₆FNO·HCl 257.7 ≥98 Research/forensic use
Key Observations:
  • Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of azetidine with 2,6-difluorobenzyl chloride, analogous to methods for pyrrolidine derivatives . However, lower yields (e.g., 21% for RA[4,5] ) suggest challenges in stabilizing small-ring systems.
  • Purity : Piperazine derivatives (e.g., RA[4,5]) achieve 95% purity, comparable to pyrrolidine analogs, while ketamine-related compounds like 3-FDCK reach ≥98% purity due to optimized crystallization .

Commercial and Research Relevance

  • Availability : The target compound is less accessible due to discontinuation , whereas pyrrolidine and piperazine analogs remain in production for drug discovery .
  • Price Trends : Azetidine derivatives (e.g., 3-(2,6-difluorophenyl)azetidin-3-ol HCl) are priced higher (€174/100 mg) than pyrrolidine analogs (€263/1g), reflecting azetidine’s synthetic complexity .

Biological Activity

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a difluorophenyl group. Its chemical identity is characterized by the following:

  • Chemical Formula : C10_{10}H10_{10}ClF2_2N
  • CAS Number : 1354961-74-2

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound demonstrated effective antibacterial activity against various strains, including resistant bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other azetidine derivatives .

Antiviral Activity

In vitro studies have shown that certain azetidine derivatives possess antiviral properties. For instance, a related compound demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC50_{50} of 45 µM. The antiviral mechanism is believed to involve interference with viral replication processes .

Virus Type EC50_{50} (µM)
Human Coronavirus (229E)45
Influenza A Virus H1N112

Anticancer Activity

A subset of azetidine derivatives has been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds akin to this compound exhibited promising results in inhibiting cell proliferation.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)14.5
HCT-116 (Colon Cancer)97.9

These findings suggest potential applications in cancer therapy, particularly when combined with existing chemotherapeutics .

Case Studies and Research Findings

Several studies have focused on the biological activity of azetidine derivatives:

  • Antimicrobial Efficacy : A study published in MDPI reported significant antibacterial activity for a series of azetidine derivatives against both Gram-positive and Gram-negative bacteria, indicating that modifications to the azetidine structure can enhance efficacy .
  • Antiviral Screening : Research conducted on azetidinone compounds indicated that certain derivatives could inhibit viral replication effectively, showcasing the potential for drug development targeting viral infections .
  • Cytotoxicity in Cancer Cells : Investigations into the anticancer properties of azetidine derivatives revealed that some compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride, and how do they compare in yield and purity?

Methodological Answer: A transition metal-free catalytic reduction method using HBPin (pinacolborane) and dry toluene has been reported for synthesizing structurally similar compounds like (2,6-difluorophenyl)methanamine hydrochloride. This approach avoids transition-metal contamination, which is critical for pharmacological studies . For azetidine-containing analogs, nucleophilic substitution or reductive amination may be employed. For example, 3-(2,6-difluorophenyl)pyrrolidine hydrochloride (95% purity) is synthesized via cyclization of precursor amines, followed by HCl salt formation . Comparative studies should evaluate reaction time, solvent choice (e.g., toluene vs. THF), and purification methods (e.g., recrystallization vs. column chromatography) to optimize yield and purity.

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity validation. For example, Tizanidine hydrochloride analysis uses a C18 column, 0.1% phosphoric acid/acetonitrile mobile phase, and 1.0 mL/min flow rate, achieving baseline separation of impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and difluorophenyl aromatic signals (δ 6.8–7.2 ppm). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ for C₁₁H₁₂F₂N·HCl (calc. 247.08).

Q. What safety precautions are critical when handling this compound?

Methodological Answer: The compound is likely hygroscopic and reactive due to the azetidine ring and hydrochloride salt. Follow protocols for amine handling: use nitrogen-purged environments to prevent oxidation, wear nitrile gloves, and employ fume hoods for weighing. Waste must be neutralized (e.g., with 1M NaOH) before disposal, as residual HCl may corrode plumbing . For spills, absorb with inert material (e.g., vermiculite) and avoid aqueous rinsing to prevent exothermic reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for azetidine derivatives?

Methodological Answer: Contradictions may arise from differences in cell permeability, salt form stability, or assay conditions. For example, KHG26792 (an azetidine hydrochloride analog) showed melanogenesis inhibition via ERK/GSK3β pathways in B16F10 cells, but results may vary with cell line or compound batch . To address this:

  • Standardize salt forms (e.g., hydrochloride vs. freebase) to control solubility.
  • Use LC-MS to verify intracellular compound concentration post-treatment.
  • Replicate assays in parallel with positive controls (e.g., α-MSH for melanogenesis studies).

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Azetidine derivatives often suffer from rapid metabolism due to ring strain. Strategies include:

  • Prodrug design : Esterification of the azetidine nitrogen to enhance stability, as seen in (+)-SNAP-7941, an MCHR1 antagonist with improved bioavailability .
  • Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration to maintain solubility.
  • Metabolic blocking : Introduce methyl groups at the benzylic position (2,6-difluorophenyl moiety) to slow CYP450-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer: Focus on modifying:

  • Azetidine substituents : Replace the methyl group with bulkier substituents (e.g., tert-butyl) to enhance receptor binding, as demonstrated in morpholine-based analogs .
  • Fluorine positioning : Compare 2,6-difluoro vs. 3,5-difluoro substitution on phenyl rings to assess steric/electronic effects on target engagement.
  • Salt forms : Test hydrochloride vs. trifluoroacetate salts to balance solubility and membrane permeability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer: Challenges include low plasma concentrations and matrix interference. A validated LC-MS/MS method is recommended:

  • Extraction : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup using C18 cartridges.
  • Detection : MRM transitions for the compound (e.g., m/z 247 → 154) and internal standard (e.g., deuterated analog).
  • Validation : Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.